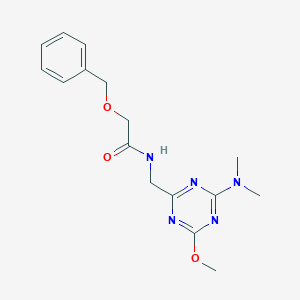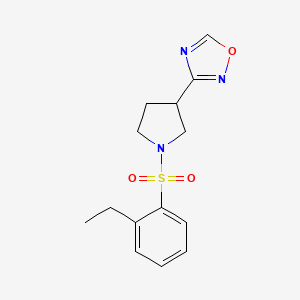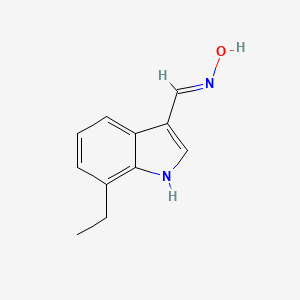![molecular formula C13H12ClN3OS B2870008 1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one CAS No. 1426935-68-3](/img/structure/B2870008.png)
1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of o-aminopyrimidine ketone . The pyrimidine ring system is common in nature and compounds with the pyrimidine fragment attract close attention of organic chemists . Natural pyrimidine derivatives and their synthetic analogs have a wide spectrum of biological activity . The pyrimidine fragment is a component of many biologically active compounds, which makes it an important pharmacophore for the development of new drugs .
Synthesis Analysis
The synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones are summarized in the literature . In particular, methods for the synthesis of hard-to-access pyrimidine o-aminoketones are generalized for the first time .Molecular Structure Analysis
The pyrimidine ring system is common in nature . Pyrimidines are π-deficient heterocycles in which both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect . At the same time, since the pyrimidine nitrogen atoms are in the meta position in regards to each other, their individual effects are mutually enhanced, and, as a result, the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experience a deficit of π-electrons .Chemical Reactions Analysis
One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions . Of these, reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines, represent a separate group .Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you may refer to specialized databases or suppliers .科学的研究の応用
Domino Reaction and Chemical Synthesis
A study by Erkin and Ramsh (2014) explored the domino reaction of a related compound, highlighting the synthesis process that leads to the formation of substituted pyrazole and aniline derivatives. This research provides insights into the chemical behaviors and potential for creating complex molecules for further scientific applications (Erkin & Ramsh, 2014).
Structural Analysis and Crystallography
Research by Glidewell et al. (2003) focused on the benzylation and nitrosation of a related pyrimidinone, leading to the discovery of polymorphic forms and providing detailed structural analysis. This study is crucial for understanding the molecular and crystallographic characteristics of such compounds, which can be applied in material science and drug design (Glidewell, Low, Marchal, & Quesada, 2003).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. This research demonstrates the compound's potential as a basis for developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial Applications
A study by Alsaedi, Farghaly, and Shaaban (2019) on novel pyrazolopyrimidines incorporated with sulfone groups revealed significant antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Regioselective Synthesis
Dos Santos et al. (2015) reported on the regioselective synthesis of disubstituted pyrimidinones, highlighting the methodological advancements in achieving specific molecular structures. Such research is critical for fine-tuning synthetic pathways for desired chemical entities (Dos Santos, Silveira, Souza, Lobo, Bonacorso, Martins, & Zanatta, 2015).
特性
IUPAC Name |
1-[3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-8(18)9-4-3-5-10(6-9)15-12-7-11(14)16-13(17-12)19-2/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFRYOKAEAPBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC(=NC(=N2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)
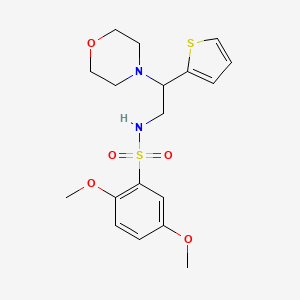
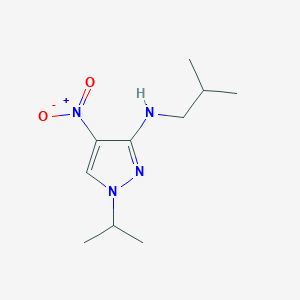

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)

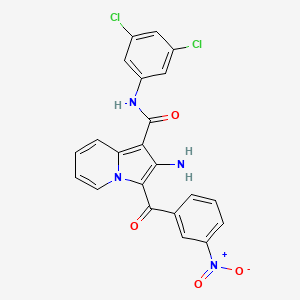
![N-(5-methylisoxazol-3-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2869939.png)
![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)
